molecular formula C5H11NO2S B8781765 N-cyclobutylmethanesulfonamide

N-cyclobutylmethanesulfonamide

Cat. No.: B8781765
M. Wt: 149.21 g/mol
InChI Key: OPYSVESBZHBNKT-UHFFFAOYSA-N
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Description

N-cyclobutylmethanesulfonamide is a sulfonamide derivative characterized by a cyclobutyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or bioactive scaffolds.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

N-cyclobutylmethanesulfonamide

InChI

InChI=1S/C5H11NO2S/c1-9(7,8)6-5-3-2-4-5/h5-6H,2-4H2,1H3

InChI Key

OPYSVESBZHBNKT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclobutylmethanesulfonamide with sulfonamide derivatives and related pharmacophores, focusing on structural, functional, and application-based differences.

Structural Analog: N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide Hydrochloride

  • Structure : Incorporates a seven-membered azepane ring and cyclobutyl group, with a hydrochloride salt enhancing solubility.
  • Applications : Marketed by EOS Med Chem for pharmaceutical research, likely targeting neurological or metabolic pathways due to its nitrogen-rich heterocycles .
  • Key Differences :
    • The azepane ring introduces conformational flexibility compared to the rigid cyclobutyl group.
    • Enhanced solubility via hydrochloride salt improves bioavailability, a feature absent in the parent compound.

Ferrocene-Containing Sulfonamide (Compound 36)

  • Structure : A bicyclic ferrocene-conjugated sulfonamide with pyridinyl and dimethyl groups .
  • Applications: Potential use in catalysis or anticancer therapies due to ferrocene’s redox activity and sulfonamide’s enzyme-binding affinity.
  • Key Differences :
    • The ferrocene moiety enables unique electrochemical properties, unlike this compound’s purely organic framework.
    • Larger molecular weight (~600–700 g/mol estimated) limits blood-brain barrier penetration compared to this compound (~149 g/mol).

Other EOS Med Chem Derivatives

Examples include 2-(6-(5-amino-2-methylphenyl)-4-morpholinopyridin-3-oxy)ethanol and tert-butyl 4-cyano-4-(p-methoxypiperidin-1-yl)carboxylate:

  • Structural Features : These compounds combine sulfonamide-like groups with morpholine, piperidine, or halogenated aromatic systems.
  • Applications : Likely intermediates for kinase inhibitors or protease-targeted therapies, differing from this compound’s simpler scaffold .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound ~149 Cyclobutyl, sulfonamide Enzyme inhibition, drug scaffold
N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide HCl ~300 (estimated) Azepane, cyclobutyl, HCl salt Pharmaceutical research
Ferrocene-sulfonamide (Compound 36) ~650 (estimated) Ferrocene, pyridinyl, bicyclic Catalysis, anticancer
2-(6-(5-amino-2-methylphenyl)-4-morpholinopyridin-3-oxy)ethanol ~330 (estimated) Morpholine, pyridine, ethanol Kinase inhibitor intermediate

Research Findings and Trends

  • Bioactivity : Sulfonamides with nitrogen heterocycles (e.g., azepane, morpholine) exhibit improved target selectivity compared to simpler analogs like this compound .
  • Solubility Challenges : Neutral sulfonamides often require salt formation (e.g., HCl) for optimal pharmacokinetics, as seen in N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride .
  • Structural Complexity : Ferrocene hybrids (e.g., Compound 36) demonstrate multifunctionality but face synthetic and regulatory hurdles compared to smaller molecules .

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